molecular formula C15H15ClN2O3S B5855872 N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5855872
M. Wt: 338.8 g/mol
InChI Key: YNLBFRFOWHQNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a neuroprotective drug that has been extensively studied in scientific research. It is a small molecule that has shown promising results in treating neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

Mechanism of Action

The exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect against neuronal damage.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the antioxidant glutathione, reduce the levels of reactive oxygen species, and inhibit the activation of the transcription factor NF-κB, which is involved in inflammation. N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to improve mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for studying neurodegenerative diseases. It has also been shown to have a low toxicity profile, making it a safe compound for use in animal studies. However, N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make dosing and timing of experiments challenging.

Future Directions

There are several future directions for the study of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of research is the development of more potent and selective PARP inhibitors, which may have improved efficacy in treating neurodegenerative diseases. Another area of research is the investigation of the potential therapeutic use of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B in other diseases, such as stroke and traumatic brain injury. Additionally, the development of new delivery methods for N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B, such as nanoparticles, may improve its efficacy and bioavailability. Overall, the study of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has the potential to lead to the development of new treatments for neurodegenerative diseases, which are a major public health concern.

Synthesis Methods

N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B can be synthesized using a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-methylglycinamide, followed by the reaction with phenylmagnesium bromide. The resulting product is then reacted with N-chlorosuccinimide to produce N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied in scientific research for its neuroprotective properties. It has been shown to have a protective effect on neurons in vitro and in vivo, and has been investigated for its potential therapeutic use in neurodegenerative disorders. N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect against oxidative stress, excitotoxicity, and apoptosis, all of which are implicated in the pathogenesis of neurodegenerative diseases.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBFRFOWHQNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorophenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide

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